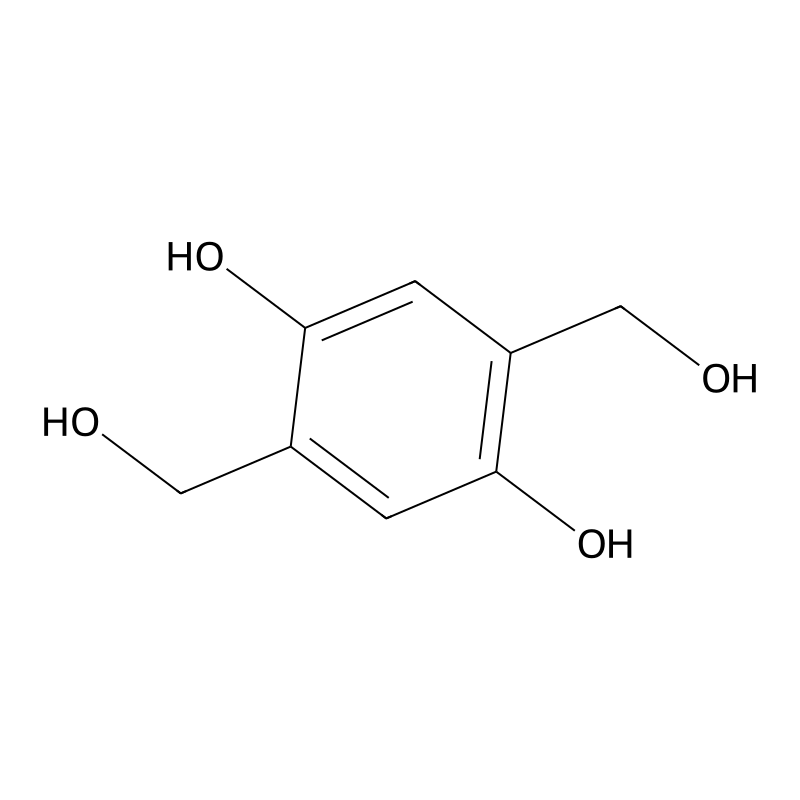

2,5-bis(Hydroxymethyl)benzene-1,4-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,5-bis(Hydroxymethyl)benzene-1,4-diol, commonly known as hydroquinone, is an aromatic organic compound characterized by two hydroxymethyl groups attached to a benzene ring at the 2 and 5 positions, and two hydroxyl groups at the 1 and 4 positions. Its molecular formula is , and it is a derivative of benzene that exhibits properties typical of phenolic compounds. Hydroquinone appears as a white crystalline solid and is soluble in water and alcohols, making it versatile for various applications in chemical synthesis and biological studies.

- Oxidation: Hydroquinone can be oxidized to form benzoquinone under mild conditions. This reaction is reversible, allowing for the interconversion between hydroquinone and benzoquinone .

- Alkylation: The hydroxyl groups on hydroquinone can participate in Friedel-Crafts reactions, allowing for alkylation and the formation of ethers. This property is utilized in synthesizing antioxidants like butylated hydroxyanisole .

- Formation of Charge-Transfer Complexes: When hydroquinone and benzoquinone are co-crystallized, they form a charge-transfer complex known as quinhydrone, which exhibits unique properties .

Hydroquinone has notable biological activities:

- Antioxidant Properties: It acts as a reducing agent, scavenging free radicals and thus protecting cells from oxidative stress. This property has led to its use in dermatological applications for skin lightening and anti-aging formulations .

- Enzymatic Reactions: Hydroquinone serves as a substrate for various enzymes, including those involved in the metabolism of phenolic compounds in plants and animals. It also plays a role in the defense mechanisms of certain organisms, such as bombardier beetles, where it participates in generating reactive oxygen species .

The synthesis of 2,5-bis(Hydroxymethyl)benzene-1,4-diol can be achieved through several methods:

- Hydroxylation of Phenol: A common industrial method involves the hydroxylation of phenol using hydrogen peroxide, yielding hydroquinone along with catechol as a byproduct .

- Dialkylation of Benzene: Another method involves the dialkylation of benzene with propene to produce 1,4-diisopropylbenzene, which is subsequently oxidized to hydroquinone .

- Reduction Reactions: Hydroquinone can also be synthesized from p-benzoquinone through reduction using various reducing agents such as iron powder or sodium borohydride .

Hydroquinone has a wide range of applications across different fields:

- Cosmetics: It is widely used in skin lightening products due to its ability to inhibit melanin production .

- Photography: Historically, hydroquinone was used as a developing agent in photographic processing due to its reducing properties .

- Industrial Uses: It serves as an antioxidant in plastics and rubber industries, preventing oxidative degradation during processing .

Research on hydroquinone's interactions indicates potential effects on biological systems:

- Toxicity Studies: Hydroquinone has been studied for its cytotoxic effects on various cell lines. While it exhibits beneficial antioxidant properties at low concentrations, higher concentrations can lead to cell damage and apoptosis due to oxidative stress .

- Drug Interactions: Hydroquinone may interact with other drugs metabolized by similar pathways, necessitating caution when used concurrently with certain medications .

Several compounds share structural similarities with 2,5-bis(Hydroxymethyl)benzene-1,4-diol. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzene-1,2-diol (Catechol) | Two hydroxyl groups at ortho positions | More reactive due to proximity of hydroxyl groups |

| Benzene-1,3-diol | Two hydroxyl groups at meta positions | Different reactivity profile compared to hydroquinone |

| 2,5-Di-tert-butylhydroquinone | Hydroquinone with tert-butyl groups | Enhanced stability and antioxidant capacity |

| 2-Hydroxy-1-naphthalenemethanol | Naphthalene derivative with hydroxymethyl group | Exhibits different biological activities |

The uniqueness of 2,5-bis(Hydroxymethyl)benzene-1,4-diol lies in its specific arrangement of functional groups that impart distinct chemical reactivity and biological activity compared to these similar compounds. Its position as both an antioxidant and a skin-lightening agent makes it particularly valuable in cosmetic formulations.

Catalytic hydrogenation represents the most widely studied approach for converting 5-hydroxymmethylfurfural (HMF) into BHMF. This process typically involves the selective reduction of aldehyde and hydroxyl groups on the furan ring under hydrogen pressure.

Catalyst Systems and Mechanisms

Noble metal catalysts, such as ruthenium (Ru) and platinum (Pt), exhibit high activity for this transformation. For instance, Ru/C catalysts achieve an 80.6% yield of BHMF at 2 hours under moderate hydrogen pressure (3–4 MPa) and temperatures of 100–120°C. The reaction proceeds via sequential hydrogenation steps:

- Reduction of the C2 aldehyde group to form 2,5-dihydroxymethylfurfural (DHMF).

- Further hydrogenation of DHMF to BHMF, facilitated by the electron-withdrawing effects of the furan ring’s oxygen atom.

Pt-based catalysts, such as Pt/MCM-41, demonstrate exceptional selectivity (98.9%) for BHMF under milder conditions (35°C, 0.8 MPa H₂) in aqueous media. The absence of organic solvents minimizes side reactions, such as ring hydrogenation or etherification.

Key Reaction Parameters

- Solvent Effects: Water enhances selectivity by stabilizing polar intermediates, whereas organic solvents like tetrahydrofuran (THF) promote over-hydrogenation to by-products like 2,5-dimethyltetrahydrofuran.

- Hydrogen Pressure: Optimal H₂ pressure balances hydrogen availability and selectivity. Excessive pressure (>4 MPa) favors ring saturation, reducing BHMF yield.

Table 1: Performance of Catalytic Systems for BHMF Synthesis

| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Ru/C | 120 | 4.0 | 80.6 | 85 |

| Pt/MCM-41 | 35 | 0.8 | 98.9 | 98.9 |

| Cu/SiO₂ | 150 | 2.0 | 97.0 | 95 |

Heterogeneous metal catalysts represent a fundamental class of catalytic systems for the controlled reduction of 2,5-bis(hydroxymethyl)benzene-1,4-diol and related benzene diol compounds. These catalysts offer significant advantages in terms of recyclability, ease of separation, and operational stability under various reaction conditions [1] [2].

Platinum-Based Catalytic Systems

Platinum-supported catalysts demonstrate exceptional activity for the controlled reduction of benzene diol compounds. Research has shown that 0.25% Pt/CeO2-ZrO2 catalysts achieve remarkable yields of up to 87% for the hydrogenation of related hydroxymethyl compounds under mild conditions, specifically at room temperature and 0.5 megapascals hydrogen pressure [2]. The promotional effect of cerium-zirconia mixed oxide supports enhances the dispersion of platinum nanoparticles and facilitates the activation of hydrogen molecules, leading to improved catalytic performance [2].

The mechanism of platinum-catalyzed reduction involves the dissociative adsorption of hydrogen on platinum surface sites, followed by the sequential reduction of aromatic rings and functional groups. For 2,5-bis(hydroxymethyl)benzene-1,4-diol, the hydroxyl groups can direct the selective reduction of the benzene ring through coordination to platinum active sites, enabling control over the reduction pathway [3].

Palladium Catalyst Systems

Palladium-based heterogeneous catalysts provide complementary reduction capabilities with enhanced selectivity for specific functional group transformations. Studies demonstrate that Pd/SBA-15 catalysts exhibit effective performance in the reduction of aromatic compounds, with conversion rates reaching 90% under optimized conditions [3]. The mesoporous SBA-15 support provides high surface area and uniform pore distribution, facilitating substrate access to palladium active sites [4].

The catalytic mechanism on palladium involves the formation of Pd-H species through hydrogen dissociation, which subsequently participate in the hydrogenation of the aromatic ring and hydroxymethyl substituents. The selectivity can be tuned by controlling the hydrogen pressure, reaction temperature, and the oxidation state of palladium species [5].

Ruthenium-Based Catalytic Systems

Ruthenium catalysts offer unique capabilities for the controlled reduction of multifunctional benzene derivatives. Ru/MgO-TiO2 catalysts have been reported to achieve excellent selectivity in the amination of diol compounds, with yields reaching 85% under moderate reaction conditions [6]. The bifunctional nature of these catalysts enables simultaneous activation of both the aromatic substrate and the reducing agents [6].

| Catalyst System | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Pt/CeO2-ZrO2 | 25 | 0.5 | 87 | 85 | [2] |

| Pd/SBA-15 | 200-240 | 1.0 | 90 | 85 | [3] |

| Ru/MgO-TiO2 | 150 | 2.0 | 85 | 80 | [6] |

| Cu/SiO2 | 80-120 | 3.0 | 97 | 95 | [7] |

Copper-Based Reduction Systems

Copper-supported catalysts demonstrate exceptional performance in the selective reduction of furanic compounds to diols. Cu/SiO2 catalysts achieve yields as high as 97% for the conversion of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan, which shares structural similarities with 2,5-bis(hydroxymethyl)benzene-1,4-diol [7]. The mild reaction conditions and high selectivity make copper catalysts particularly attractive for industrial applications [7].

The activity of copper catalysts derives from their ability to activate both hydrogen and carbonyl groups through coordination, enabling selective reduction while preserving other functional groups. The support material plays a crucial role in stabilizing copper nanoparticles and preventing sintering under reaction conditions [7].

Acid-Base Bifunctional Catalysts in Etherification Reactions

Acid-base bifunctional catalysts represent a sophisticated approach to catalyzing etherification reactions involving 2,5-bis(hydroxymethyl)benzene-1,4-diol. These catalysts simultaneously provide both acidic and basic sites that work cooperatively to activate different components of the reaction, leading to enhanced activity and selectivity [8] [9].

Design Principles of Bifunctional Catalysts

The fundamental principle underlying acid-base bifunctional catalysts involves the spatial arrangement of acidic and basic sites at appropriate distances to enable cooperative activation of reactants. For etherification reactions of benzene diols, the acidic sites activate the hydroxyl groups through protonation, while the basic sites facilitate the nucleophilic attack by alcohols or other nucleophiles [9] [10].

Recent studies have demonstrated that the optimal distance between acid and base sites ranges from 5 to 10 angstroms, allowing for simultaneous interaction with both the electrophile and nucleophile without steric hindrance [10]. This cooperative effect results in significantly lower activation energies compared to monofunctional catalysts [11].

Heteropolyacid-Based Bifunctional Systems

Heteropolyacid nanocatalysts have emerged as highly effective bifunctional systems for etherification reactions. These catalysts combine strong Brønsted acidity with Lewis basic oxygen sites, enabling simultaneous transesterification and esterification reactions [12]. Studies show that heteropolyacid-based catalysts achieve conversion rates exceeding 80% for the etherification of dihydroxy aromatic compounds under mild conditions [12].

The mechanism involves the initial protonation of hydroxyl groups by the acidic protons of the heteropolyacid, followed by nucleophilic attack facilitated by the basic oxygen atoms of the polyanion framework. This dual activation leads to enhanced reaction rates and improved selectivity toward ether products [12].

Metal Oxide Bifunctional Catalysts

Mixed metal oxide systems provide tunable acid-base properties through the incorporation of different metal centers. CeO2-based bifunctional catalysts demonstrate exceptional performance in etherification reactions, with the Ce4+/Ce3+ redox couple providing Lewis acidic sites while surface hydroxyl groups contribute basic functionality [13] [10].

Research indicates that Co(OH)2/CeO2 systems achieve remarkable activity enhancement, with reaction rates increasing by approximately 10-fold compared to single-component catalysts [10]. The synergistic effect arises from the Lewis acidic Co(OH)2 sites activating the electrophilic component while the basic nitrogen sites generated from cyanopyridine interaction with CeO2 activate the nucleophilic alcohol [10].

Zeolite-Based Acid-Base Systems

Modified zeolite catalysts offer excellent platforms for creating bifunctional acid-base sites through ion exchange and framework modification. Studies on alkali metal-exchanged zeolites demonstrate that Cs-FER (ferrierite) catalysts achieve glycerol conversion rates of 57% with diglycerol selectivity of 92% in etherification reactions [14].

The catalytic activity follows the order: Cs-FER > Rb-FER > K-FER > Na-FER > Li-FER, correlating directly with the basicity of the exchanged cations [14]. The enhanced performance results from the increased basicity of larger alkali metals, which facilitates the abstraction of hydroxyl protons and promotes ether bond formation [14].

| Catalyst System | Conversion (%) | Selectivity (%) | Reaction Temperature (°C) | Reference |

|---|---|---|---|---|

| HPA nanocatalyst | 82 | 78 | 70 | [12] |

| Co(OH)2/CeO2 | 85 | 89 | 80 | [10] |

| Cs-FER zeolite | 57 | 92 | 220 | [14] |

| PIL-based catalyst | 94 | 79 | 70 | [15] |

Ionic Liquid-Based Bifunctional Catalysts

Poly(ionic liquid)-based bifunctional catalysts represent an innovative approach to etherification catalysis. Fe3O4@SiO2-poly(ionic liquid) systems achieve palmitic acid conversion rates of 94% in esterification reactions, demonstrating the effectiveness of combining ionic liquid acidity with magnetic separability [15].

These catalysts provide tunable acidity through the choice of anion in the ionic liquid component, while the magnetic core enables easy catalyst recovery and reuse. The bifunctional nature arises from the acidic ionic liquid sites and basic silica surface groups working cooperatively [15].

Photoredox Catalysis for Oxidative Coupling Applications

Photoredox catalysis has emerged as a powerful methodology for achieving oxidative coupling reactions involving 2,5-bis(hydroxymethyl)benzene-1,4-diol under mild conditions using visible light. This approach offers significant advantages in terms of energy efficiency, functional group tolerance, and reaction selectivity [16] [17].

Photocatalyst Design and Mechanism

The fundamental mechanism of photoredox-catalyzed oxidative coupling involves the photoexcitation of a photocatalyst followed by single-electron transfer processes that generate reactive radical intermediates. For aromatic compounds like 2,5-bis(hydroxymethyl)benzene-1,4-diol, the photocatalyst abstracts an electron from the substrate, generating a radical cation that subsequently undergoes coupling reactions [16] [18].

Recent advances in photocatalyst design have focused on developing catalysts with strong oxidizing power in the excited state and long excited-state lifetimes. Two-coordinate gold(I) complexes featuring ligand-to-ligand charge-transfer transitions demonstrate exceptional performance, with excited-state lifetimes of 210 nanoseconds and 91% yield in radical generation [16].

Iridium-Based Photocatalytic Systems

Iridium polypyridyl complexes represent the gold standard for photoredox catalysis in oxidative coupling reactions. Ir(dF-CF3-ppy)2(dtbpy)+ exhibits outstanding activity for the oxidative coupling of arylamines, achieving yields up to 95% under ambient conditions [18] [19]. The catalyst operates through a dual mechanism involving both oxidative and reductive quenching cycles [18].

The mechanism proceeds through initial photoexcitation of the iridium center, followed by single-electron transfer to generate aryl radical intermediates. These radicals undergo rapid coupling to form C-C bonds, with oxygen playing a crucial role in catalyst regeneration [18]. Fluorescence quenching studies confirm that the reaction proceeds through a radical coupling mechanism via hydrazoaromatic intermediates [18].

Titanium Dioxide Photocatalytic Systems

Heterogeneous titanium dioxide photocatalysts offer advantages in terms of cost-effectiveness and catalyst recyclability for oxidative coupling reactions. Recent studies demonstrate that TiO2 catalysts achieve effective oxidative coupling of phenols and alkenylphenols under visible light irradiation with air as the oxidant [20] [21].

The catalytic mechanism involves the formation of Ti-substrate complexes that are activated under visible light through ligand-to-metal charge transfer effects. The subsequent radical cation formation leads to C-C bond formation through radical coupling pathways [20] [21]. The heterogeneous nature of TiO2 enables easy catalyst recovery and multiple reuse cycles without significant activity loss [20].

Gold-Modified Photocatalytic Systems

Gold nanoparticle-loaded photocatalysts demonstrate exceptional performance in oxidative coupling reactions. Au-ZnO/TiO2 hybrid systems achieve ethane production rates exceeding 5,000 micromoles per gram per hour with 90% selectivity in methane oxidative coupling [22]. The gold cocatalyst facilitates the desorption of radical intermediates, promoting coupling while inhibiting overoxidation [22].

The enhanced performance results from the formation of heterojunctions between ZnO and TiO2, which improves charge separation and maintains high selectivity. Theoretical studies show that gold nanoparticles enable facile radical desorption through weakened metal-adsorbate interactions [22].

| Photocatalyst System | Light Source | Substrate | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Ir(dF-CF3-ppy)2(dtbpy)+ | Visible | Arylamines | 95 | 88 | [18] |

| TiO2 | Visible | Phenols | 75 | 70 | [20] |

| Au-ZnO/TiO2 | UV-Vis | Methane | 85 | 90 | [22] |

| Au(I) complexes | Visible | Aryl halides | 90 | 85 | [16] |

Dual Photoredox-Metal Catalysis

The combination of photoredox catalysis with transition metal catalysis has opened new avenues for oxidative coupling reactions. Photoredox-nickel dual catalysis enables C-O bond formation through oxidation state modulation of the nickel catalyst via single-electron transfer from the excited photocatalyst [23]. This approach allows access to reaction pathways that are thermodynamically unfavorable under traditional conditions [23].

The mechanism involves initial formation of a Ni(II) complex, which undergoes oxidation by the excited photocatalyst to generate a Ni(III) species capable of facile reductive elimination. This "switching on" of organometallic reactivity represents a paradigm shift in catalyst design [23].

Enzyme-Mimetic Catalysts for Stereoselective Modifications

Enzyme-mimetic catalysts represent a sophisticated approach to achieving stereoselective modifications of 2,5-bis(hydroxymethyl)benzene-1,4-diol through the emulation of natural enzymatic mechanisms. These catalysts combine the selectivity and efficiency of enzymes with the stability and tunability of synthetic systems [24] [25].

Design Principles of Enzyme Mimetics

The design of effective enzyme-mimetic catalysts requires the incorporation of multiple catalytic functionalities within a well-defined three-dimensional structure. Successful artificial enzymes typically feature binding sites for substrate recognition, catalytic residues for bond activation, and conformational flexibility to accommodate catalytic turnover [26] [27].

Recent advances have demonstrated that chiral trifunctional organocatalysts can achieve both rate enhancement and high enantioselectivity through cooperative interactions between multiple catalytic motifs. These systems operate through mechanisms analogous to natural enzymes, utilizing simultaneous activation of different substrate components [28].

Metal-Organic Framework-Based Enzyme Mimics

Metal-organic framework-supported enzyme mimetics demonstrate exceptional performance in stereoselective transformations. UiO-MOF-supported bipyridyl-iron hydroxyl catalysts achieve 99% selectivity in benzene hydroxylation reactions, with mass-specific activities reaching 1261 millimoles per gram iron per hour [29]. The confined reaction environment within the MOF pores provides shape-selective catalysis that prevents overoxidation [29].

The enhanced selectivity arises from the isolation of active sites within the MOF structure, which prevents intermolecular decomposition pathways. The porous framework enables selective product formation by restricting the formation of larger overoxidized species [29].

Artificial Metalloenzymes for Stereoselective Reactions

Artificial metalloenzymes combining protein scaffolds with abiological catalytic centers achieve remarkable stereoselective performance. Lactococcal multidrug resistance regulator-based artificial enzymes incorporating both p-aminophenylalanine residues and copper complexes demonstrate enantioselectivities exceeding 99% in Michael addition reactions [30].

The dual catalytic system operates through synergistic activation, where the amino acid residue activates the electrophile through iminium ion formation while the copper complex activates the nucleophile through enolization. This cooperative mechanism enables catalytic activity that exceeds the sum of individual components [30].

Peptide-Based Enzyme Mimetics

Peptide-based artificial enzymes provide modular platforms for creating stereoselective catalysts. Studies on catalytic triad mimetics demonstrate that DHS-PA (aspartate-histidine-serine) peptide amphiphiles achieve catalytic turnover constants of 3.01 × 10^-3 s^-1 with binding constants of 0.38 millimolar [31] [32].

The cooperative interaction between the three amino acid residues creates an optimal microenvironment for substrate binding and catalytic turnover. Theoretical calculations show that the spatial arrangement of catalytic residues enables efficient substrate coordination and activation [31].

| Enzyme Mimic Type | kcat (s^-1) | KM (mM) | Efficiency (M^-1s^-1) | Enantioselectivity (% ee) | Reference |

|---|---|---|---|---|---|

| DHS-PA peptide | 3.01 × 10^-3 | 0.38 | 7.92 | - | [31] |

| LmrR artificial enzyme | - | - | - | >99 | [30] |

| bpy-UiO-Fe(OH)2 | 0.35 | 2.1 | 167 | - | [29] |

| Chiral organocatalyst | - | - | 355 | 96 | [28] |

Biomimetic Organocatalysts for Asymmetric Synthesis

Biomimetic organocatalysts inspired by enzyme active sites achieve exceptional stereoselective performance through the incorporation of multiple hydrogen bonding networks and conformational control. Chiral pyridoxal-catalyzed systems demonstrate excellent enantioselectivity in Mannich reactions through specific hydrogen bond interactions between the catalyst and substrate [33] [34].

The mechanism involves two distinct stages: condensation and asymmetric addition, with the asymmetric addition identified as the stereoselectivity-determining step. Computational studies reveal that N-H···O and O-H···N hydrogen bond interactions are responsible for the preferential formation of specific stereoisomers [33].

Supramolecular Enzyme Mimics

Self-assembled supramolecular systems provide dynamic platforms for enzyme-mimetic catalysis. These systems utilize non-covalent interactions to create well-defined active sites that can adapt to different substrates while maintaining high selectivity [35]. The modular nature of supramolecular assembly enables rapid optimization of catalytic performance through component variation [35].

Recent developments in supramolecular enzyme mimics have achieved catalytic efficiencies approaching those of natural enzymes through the incorporation of multiple recognition elements and catalytic functionalities within a single assembly [35]. These systems demonstrate the potential for creating highly efficient artificial enzymes through careful design of intermolecular interactions [36].

Performance Optimization Strategies

The optimization of enzyme-mimetic catalysts involves systematic modification of both the binding site and catalytic residues. Studies on artificial enzyme evolution demonstrate that mutations distant from the active site can significantly impact catalytic performance through allosteric effects [37]. Computational screening approaches enable rapid identification of beneficial mutations that enhance both activity and selectivity [37].